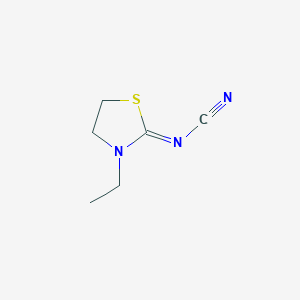
9,10-Bis(3-methylphenyl)phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis(3-methylphenyl)phenanthrene is an organic compound with the molecular formula C28H22. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its phenanthrene core substituted with two 3-methylphenyl groups at the 9 and 10 positions. This compound is of interest due to its unique structural and photophysical properties, making it relevant in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(3-methylphenyl)phenanthrene typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are performed under specific conditions to ensure high yields and purity. For instance, the Suzuki coupling reaction involves the use of palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3, and a solvent such as toluene or DMF. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of scaling up laboratory synthesis to industrial production generally involve optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Bis(3-methylphenyl)phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly at the phenyl rings, using reagents such as halogens or nitrating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of partially hydrogenated phenanthrene derivatives.
Substitution: Formation of halogenated or nitrated phenanthrene derivatives
Applications De Recherche Scientifique
9,10-Bis(3-methylphenyl)phenanthrene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Investigated for its potential use in drug development and photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties
Mécanisme D'action
The mechanism by which 9,10-Bis(3-methylphenyl)phenanthrene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. Its polycyclic aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions. Additionally, its photophysical properties enable it to generate reactive oxygen species upon light activation, which can be harnessed in photodynamic therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Bis(phenylethynyl)anthracene
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
Uniqueness
Compared to similar compounds, 9,10-Bis(3-methylphenyl)phenanthrene exhibits unique photophysical properties, such as higher thermal stability and distinct fluorescence characteristics. These properties make it particularly suitable for applications in optoelectronics and photodynamic therapy .
Propriétés
Numéro CAS |
108789-26-0 |
|---|---|
Formule moléculaire |
C28H22 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
9,10-bis(3-methylphenyl)phenanthrene |
InChI |
InChI=1S/C28H22/c1-19-9-7-11-21(17-19)27-25-15-5-3-13-23(25)24-14-4-6-16-26(24)28(27)22-12-8-10-20(2)18-22/h3-18H,1-2H3 |
Clé InChI |
KRVMBQACBQECCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC(=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


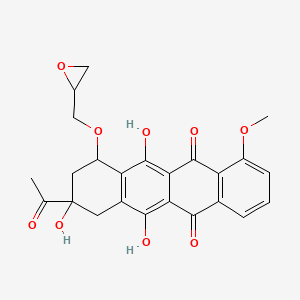
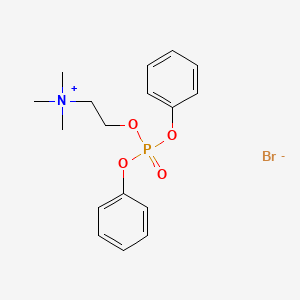
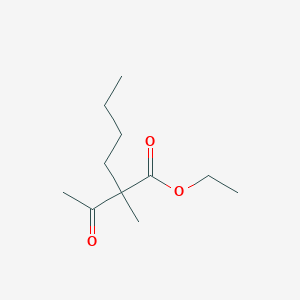
![{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone](/img/structure/B14338092.png)
![9,10-Bis[(naphthalen-1-YL)methyl]anthracene](/img/structure/B14338097.png)
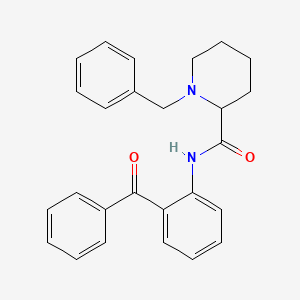
![5-[[[4-(1,1-Dimethylethyl)phenyl]thio]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14338107.png)
![2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl-](/img/structure/B14338112.png)

![Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane](/img/structure/B14338122.png)
![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)

![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)
